Lipophilicity Reduction: Lower Computed logP vs. Piperidine Analog Improves Ligand Efficiency Metrics
The target compound exhibits a computed logP of 1.60 , which is approximately 0.35–0.61 log units lower than the directly comparable 2-(4-piperidylmethoxy)benzoxazole (CAS 1420942-13-7), for which computed logP values of 1.95 (Fluorochem) and 2.21 (Chemscene) are reported. Since both compounds share the identical molecular formula (C13H16N2O2) and molecular weight (232.28 g/mol), the logP difference arises solely from the replacement of the 6-membered piperidine with the 5-membered N-methylpyrrolidine ring. A logP reduction of this magnitude is consistent with the known effect of reducing ring size by one methylene unit while introducing N-methylation, which modestly decreases solvent-accessible hydrophobic surface area. Lower logP within an analog series has been repeatedly associated with improved aqueous solubility, reduced phospholipidosis risk, and more favorable ligand efficiency indices (LE, LLE) in fragment-to-lead optimization [1].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.60 (mcule.com computational prediction) |
| Comparator Or Baseline | 2-(4-Piperidylmethoxy)benzoxazole (CAS 1420942-13-7): logP = 1.95 (Fluorochem); logP = 2.21 (Chemscene); logP = 2.75 (ChemSrc) |
| Quantified Difference | ΔlogP = −0.35 to −0.61 (target lower than piperidine comparator); −0.61 vs. the most consistently reported comparator value of 2.21 |
| Conditions | Computational prediction; different software engines may produce varying absolute values. Relative ranking within a congeneric pair is more robust than absolute values. |
Why This Matters
For procurement in fragment-based or HTS triage, the lower logP of the target compound predicts improved aqueous solubility and a more favorable starting point for lead optimization where lipophilicity creep must be controlled.
- [1] Leeson, P.D. and Springthorpe, B. (2007) 'The influence of drug-like concepts on decision-making in medicinal chemistry,' Nature Reviews Drug Discovery, 6, pp. 881–890. doi:10.1038/nrd2445. View Source
